Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate
Overview
Description
Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound belongs to the class of phosphoramidates, which are known for their stable phosphoryl bond (P=O). Phosphoramidates are significant due to their presence in various biologically active natural products and their applications in different fields .
Preparation Methods
The synthesis of bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate can be achieved through several synthetic routes. The main methods include:
Salt Elimination: This involves the reaction of a phosphoramidate precursor with a suitable base to eliminate a salt byproduct.
Oxidative Cross-Coupling: This method uses an oxidizing agent to couple two different precursors, forming the desired phosphoramidate.
Azide Reduction: In this route, an azide precursor is reduced to form the phosphoramidate.
Hydrophosphinylation: This involves the addition of a phosphine to an unsaturated substrate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method uses a dienophile and an aldehyde to form the phosphoramidate.
Chemical Reactions Analysis
Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate to its corresponding phosphine.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Mechanism of Action
The mechanism of action of bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The phosphoryl bond plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate can be compared with other similar phosphoramidates, such as:
Microcin C7: An antibiotic produced by Escherichia coli.
Dinogunellin: A natural toxin found in the roe of some fishes.
Phosphoarginine and Phosphocreatine: Important biological molecules used as sources of stored energy in invertebrates and vertebrates.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other phosphoramidates.
Properties
IUPAC Name |
N-bis(2-methylphenoxy)phosphoryl-5-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2O3P/c1-15-12-13-20(21-14-15)22-26(23,24-18-10-6-4-8-16(18)2)25-19-11-7-5-9-17(19)3/h4-14H,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLFVKKWSMGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293198 | |
Record name | bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3143-73-5 | |
Record name | NSC87819 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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